![molecular formula C23H20ClN3O B2649658 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-41-9](/img/structure/B2649658.png)
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime” is a complex organic molecule. The asymmetric unit of the title compound contains two molecules with dihedral angles between their benzene rings and imidazole ring systems .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The complexes formed in situ between these ligands and copper(II) salts were examined for their catecholase activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The 1H NMR spectrum (DMSO-d6) of a similar compound, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, shows a variety of peaks, indicating the presence of various types of hydrogen atoms .Chemical Reactions Analysis
This compound has been studied for its catalytic activities in the oxidation of catechol to o-quinone. The complexes formed between the ligands and copper(II) salts show excellent catalytic activities for this oxidation .科学的研究の応用
Synthesis Methods and Catalytic Activity
A method for preparing 2-substituted quinazolines utilizes aldehydes converted in situ into N-(1-chloroalkyl)pyridinium chlorides, reacting with 2-aminobenzylamine to yield 1,2,3,4-tetrahydroquinazolines, which can be aromatized using dichloro-dicyanobenzoquinone or tetrachloro-benzoquinone. This demonstrates the chemical versatility of compounds related to the specific chemical structure in creating diverse heterocyclic compounds with potential pharmacological activities (Eynde et al., 1993).
Antimicrobial Activity
Research has explored the synthesis of heterosubstituted chalcones and oxopyrimidines from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The compounds exhibited antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents. The structural modifications introduced in the synthesis process significantly contribute to the antimicrobial efficacy of these compounds (Joshi et al., 2012).
Photoluminescent Properties
The study on blue-green luminescent rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands showcases the photophysical properties of related compounds. These complexes emit in the blue-green region, which is uncommon for rhenium(I) tricarbonyl complexes. This research indicates the potential application of these compounds in designing new photoluminescent materials with unique emission characteristics (Li et al., 2012).
Fluorescent Molecular Rotors
A library of fluorescent molecular rotors synthesized by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties was studied for their viscosity sensing properties. These molecular rotors show significant enhancement in emission intensity in viscous environments, indicating their potential application in biological and material sciences for sensing and imaging purposes (Jadhav & Sekar, 2017).
将来の方向性
The future directions for the study of this compound could involve further exploration of its catalytic activities and potential applications in various fields. The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .
特性
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-methylphenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-16-4-3-5-18(12-16)15-28-25-14-21-23(19-6-8-20(24)9-7-19)26-22-13-17(2)10-11-27(21)22/h3-14H,15H2,1-2H3/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDATPDJCXBKA-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
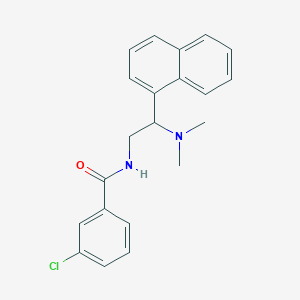
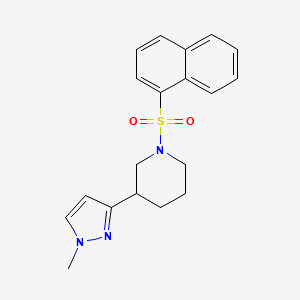
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2649578.png)

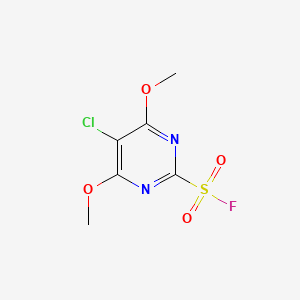
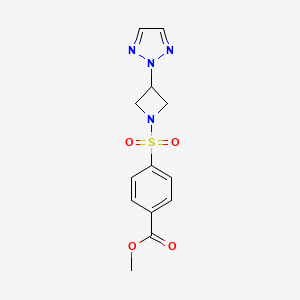
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2649582.png)
![Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649583.png)
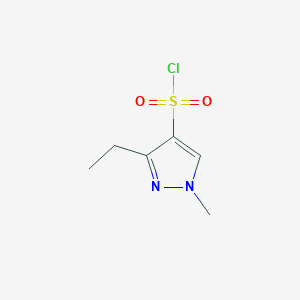
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2649589.png)
![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2649590.png)
![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B2649594.png)
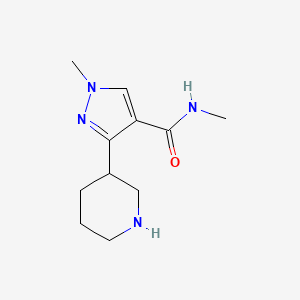
![N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2649598.png)
